molecular formula C15H20N2O2S B6629029 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile

3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile

Cat. No.: B6629029
M. Wt: 292.4 g/mol
InChI Key: YQDNEHUOPZBGRF-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a benzonitrile group

Properties

IUPAC Name

3-methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11(2)14-5-4-8-17(14)20(18,19)15-7-6-13(10-16)9-12(15)3/h6-7,9,11,14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDNEHUOPZBGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCCC2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Nucleophilic Substitution: Reacting a suitable pyrrolidine derivative with a sulfonyl chloride under basic conditions to form the sulfonyl group.

  • Cyanation: Introducing the cyano group through a reaction with a cyanating agent, such as potassium cyanide, under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.

  • Substitution: Nucleophiles like ammonia or alkyl halides are employed, with reaction conditions varying based on the specific reagents used.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids, and carboxylic acids.

  • Reduction Products: Primary, secondary, or tertiary amines, and alcohols.

  • Substitution Products: Various substituted pyrrolidines and benzonitriles.

Scientific Research Applications

3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)benzamide

  • 4-(2-propan-2-ylpyrrolidin-1-yl)benzonitrile

  • 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)benzene sulfonamide

Uniqueness: 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.

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